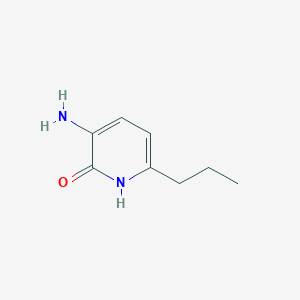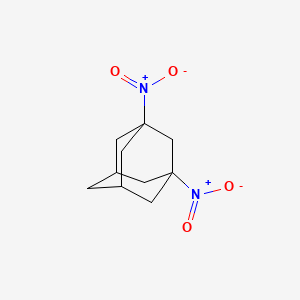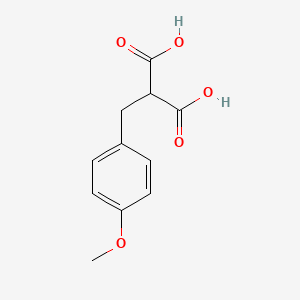
3-amino-6-propyl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-amino-6-propyl-1H-pyridin-2-one is a heterocyclic compound with the molecular formula C8H12N2O. It belongs to the pyridinone family, which is known for its versatile applications in medicinal chemistry, agriculture, and industry. Pyridinones are six-membered heterocyclic scaffolds containing a nitrogen and an oxygen atom, making them valuable for various biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-propyl-1H-pyridin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-2-pyridone with propyl bromide under basic conditions to introduce the propyl group at the 6-position . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired pyridinone structure .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process typically involves protection and deprotection steps, cyclization, and purification through crystallization or chromatography .
化学反応の分析
Types of Reactions
3-amino-6-propyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
3-amino-6-propyl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It exhibits potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Industry: The compound is used in the development of agrochemicals and materials science
作用機序
The mechanism of action of 3-amino-6-propyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-Pyridone: A simpler analog with similar hydrogen bonding capabilities.
4-Pyridone: Another isomer with different positional properties.
Hydroxypyridinones: Known for their metal chelation properties and use in medicinal chemistry
Uniqueness
3-amino-6-propyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its propyl group at the 6-position and amino group at the 3-position make it a valuable scaffold for drug design and other applications .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
3-amino-6-propyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-6-4-5-7(9)8(11)10-6/h4-5H,2-3,9H2,1H3,(H,10,11) |
InChIキー |
CJEMPHFXOSVOCJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C(=O)N1)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Chloro-4-[(4-fluorophenyl)methyl]quinoline](/img/structure/B8710947.png)


![Benzo[b]thiophen-2-yl-benzaldehyde](/img/structure/B8710959.png)

![Ethyl 4-[2-(methanesulfonyl)ethoxy]benzoate](/img/structure/B8710978.png)


